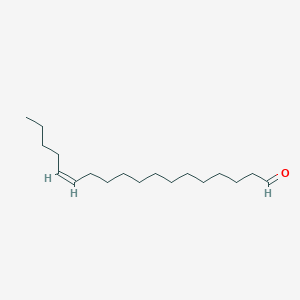
5-Éthyl-2-vinylpyridine
Vue d'ensemble
Description
5-Ethyl-2-vinylpyridine is a chemical compound related to pyridine derivatives, which are known for their various applications in chemical synthesis and pharmaceuticals. While the provided papers do not directly discuss 5-Ethyl-2-vinylpyridine, they do provide insights into the behavior of similar compounds, such as 5-vinyl-2'-deoxyuridine and 2-methyl-5-vinylpyridine, which can be used to infer some aspects of 5-Ethyl-2-vinylpyridine's properties and reactivity .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds like ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate involves the reaction of ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate with N,N-dimethylformamide dimethyl acetal . Although the synthesis of 5-Ethyl-2-vinylpyridine is not explicitly described, similar methodologies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of a cyclometallated derivative of 2-vinylpyridine has been determined, showcasing the potential for complex formation with metals such as gold . This suggests that 5-Ethyl-2-vinylpyridine could also form interesting complexes with transition metals, which could be useful in catalysis or material science.
Chemical Reactions Analysis
Pyridine derivatives participate in various chemical reactions. The Heck reaction of 2-vinylpyridine with phenylmercuric chloride, for instance, results in the formation of di-μ-chloro-bis[2-phenyl-2-(α-pyridyl)ethyl]dipalladium (II), indicating that vinyl groups on pyridine rings can engage in cross-coupling reactions . This information can be extrapolated to suggest that 5-Ethyl-2-vinylpyridine might also undergo similar reactions, potentially yielding a range of organometallic complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the copolymerization of 5-vinyl-2-norbornene with ethylene leads to functional polyolefins with pendant vinyl groups that can be further modified . Similarly, the graft polymerization of 2-methyl-5-vinylpyridine onto poly(ethylene terephthalate) track membranes affects the water permeability of the membranes . These studies suggest that the physical properties of 5-Ethyl-2-vinylpyridine could be tailored for specific applications, such as in the creation of functional polymers or modification of surface properties.
Applications De Recherche Scientifique
Nanocomposites polymères et matériaux conducteurs
La 5-éthyl-2-vinylpyridine (5-éthyl-2-méthylpyridine) trouve une utilité dans les nanocomposites polymères en raison de sa haute conductivité électrique et de son potentiel de médiation redox. Les chercheurs ont exploré son incorporation dans des matériaux conducteurs, tels que les électrodes et les capteurs . La fraction vinylpyridine contribue à la mobilité des électrons, ce qui la rend appropriée pour les applications nécessitant un transfert de charge.
Photoinitiateurs et matériaux photoactifs
Les chercheurs ont étudié les propriétés photochimiques de la 5-éthyl-2-vinylpyridine. Elle peut agir comme photoinitiateur dans les réactions de polymérisation sous lumière UV. De plus, son système conjugué la rend intéressante pour la conception de matériaux photoactifs, tels que les revêtements et les capteurs sensibles à la lumière.
En résumé, la 5-éthyl-2-vinylpyridine joue un rôle multiforme en science des matériaux, en chimie organique et en catalyse. Sa structure et sa réactivité uniques continuent d'inspirer des applications innovantes dans divers domaines scientifiques . Si vous avez besoin de plus amples informations ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of various other compounds, suggesting that its targets could be the reactants in these synthesis reactions .
Mode of Action
5-Ethyl-2-vinylpyridine interacts with its targets through chemical reactions. For instance, it has been used in the synthesis of 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT). In this reaction, 5-Ethyl-2-vinylpyridine acts as a promoter to adjust the pH of the reaction solution .
Biochemical Pathways
It is involved in the synthesis of 2-methyl-5-ethylpyridine, which is used as an intermediate for the production of nicotinic acid and nicotinamide, also known as vitamin b3 . Therefore, it can be inferred that 5-Ethyl-2-vinylpyridine indirectly affects the biochemical pathways related to these compounds.
Result of Action
The molecular and cellular effects of 5-Ethyl-2-vinylpyridine’s action are primarily related to its role in chemical reactions. As a reactant or promoter in these reactions, it contributes to the synthesis of other compounds . The specific effects would depend on the nature of these compounds and their roles in biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2-vinylpyridine. For instance, the temperature and concentration of reactants have been identified as important parameters influencing the course of the reaction in which 5-Ethyl-2-vinylpyridine is used . Additionally, the compound’s reactivity may be affected by factors such as pH and the presence of other substances in the reaction environment.
Propriétés
IUPAC Name |
2-ethenyl-5-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-9(4-2)10-7-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUDMNIUBTXLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202412 | |
| Record name | Pyridine, 5-ethyl-2-vinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5408-74-2 | |
| Record name | 2-Ethenyl-5-ethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5408-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2-vinylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-2-vinylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 5-ethyl-2-vinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-2-vinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-2-VINYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM5X8R4H73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 5-Ethyl-2-vinylpyridine influence its reactivity in copolymerization reactions?
A1: The presence of both a vinyl group and a pyridine ring in 5-Ethyl-2-vinylpyridine significantly impacts its reactivity in copolymerization. [] The electron-donating ethyl group on the pyridine ring increases the electron density of the vinyl group, making it more reactive towards electron-deficient monomers like methyl acrylate and styrene. [, ] This is reflected in the determined monomer reactivity ratios, where 5-Ethyl-2-vinylpyridine consistently shows higher reactivity ratios (r2) compared to styrene or methyl acrylate (r1). [, ] This difference in reactivity influences the copolymer composition and ultimately the properties of the resulting polymers.
Q2: Can you elaborate on the applications of 5-Ethyl-2-vinylpyridine-based polymers?
A2: 5-Ethyl-2-vinylpyridine is a versatile monomer for creating functional polymers with various applications. For example, copolymers of 5-Ethyl-2-vinylpyridine with 1-ethenyl-4-(2,3-epoxy-1-propoxy)benzene yield self-crosslinkable materials suitable for coatings and adhesives. [] Additionally, porous resins synthesized from 5-Ethyl-2-vinylpyridine demonstrate significant potential for sulfur dioxide adsorption, highlighting their relevance for environmental remediation. []
Q3: What insights do spectroscopic studies provide about 5-Ethyl-2-vinylpyridine and its polymers?
A3: Spectroscopic techniques play a crucial role in characterizing 5-Ethyl-2-vinylpyridine and its polymers. Infrared (IR) spectroscopy is particularly useful for studying the interactions between sulfur dioxide and poly(5-Ethyl-2-vinylpyridine). [] IR spectra reveal characteristic bands associated with the formation of SO2-pyridine molecular complexes, providing evidence of the adsorption mechanism. [] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 13C-NMR, is instrumental in determining the structure and stereochemistry of organometallic complexes derived from 5-Ethyl-2-vinylpyridine. [] These studies contribute to a deeper understanding of the coordination chemistry and potential catalytic applications of these complexes.
Q4: How does the pH of the solution affect the behavior of poly(5-Ethyl-2-vinylpyridine N-oxide)?
A4: The viscosity of aqueous solutions of poly(5-Ethyl-2-vinylpyridine N-oxide) exhibits a unique pH dependence. [] Unlike polymers with the vinyl group at the 3 or 4 position on the pyridine ring, which show maximum viscosity between pH 6 and 10, poly(5-Ethyl-2-vinylpyridine N-oxide) demonstrates minimal viscosity in this pH range. [] This behavior suggests a tightly packed conformation near neutrality, potentially due to hydrogen bonding between the N-oxide group and the α-hydrogen of the polymer chain. [] Understanding this pH-dependent behavior is crucial for optimizing the properties and applications of these polymers in aqueous environments.
Q5: Are there any studies exploring the potential for modifying 5-Ethyl-2-vinylpyridine to alter its properties?
A5: While the provided research focuses primarily on 5-Ethyl-2-vinylpyridine itself, there is scope for exploring structure-activity relationships by introducing modifications to the molecule. For example, varying the substituent on the pyridine ring (e.g., replacing the ethyl group with other alkyl or functional groups) could influence its reactivity in polymerization reactions and alter the properties of the resulting polymers. [] Additionally, investigating the impact of different N-oxide derivatives of 5-Ethyl-2-vinylpyridine on their pH-dependent behavior could provide valuable insights for tailoring material properties. [] These modifications could lead to the development of novel polymers with enhanced performance characteristics for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



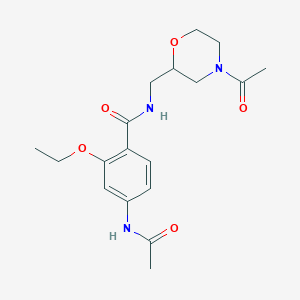
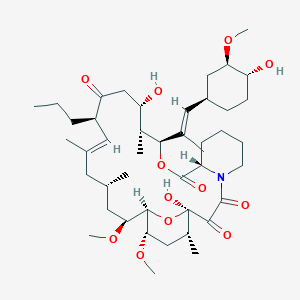
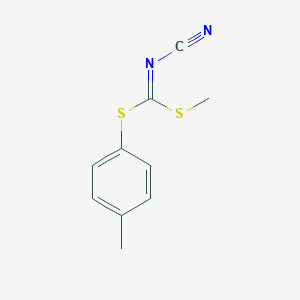

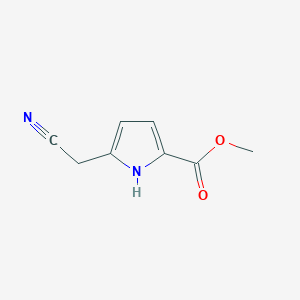

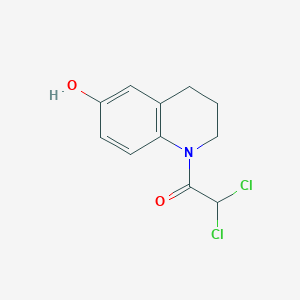

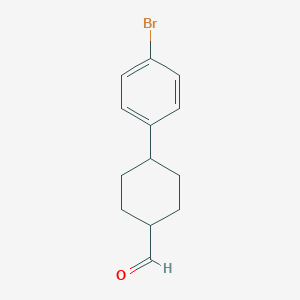
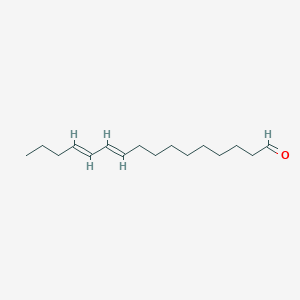

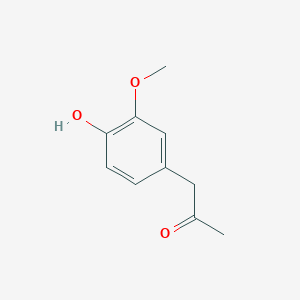
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
